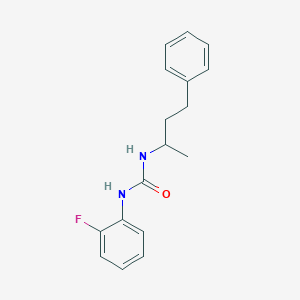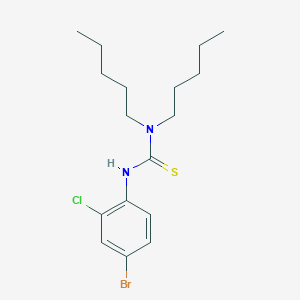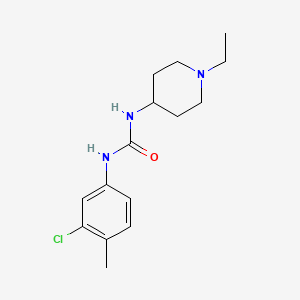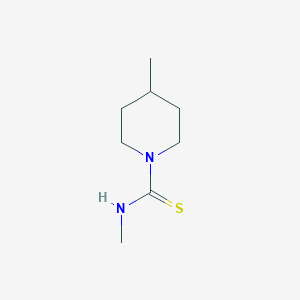![molecular formula C20H16Cl2N2O2 B4281053 N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea](/img/structure/B4281053.png)
N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea, also known as CMU, is a synthetic compound that has received considerable attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of phenylurea derivatives and has been studied extensively for its antitumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is an enzyme that plays a critical role in cell signaling and is involved in the regulation of a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea has been shown to inhibit PKC activity, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to the suppression of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea has several advantages and limitations for lab experiments. One advantage is its potent antitumor and anti-inflammatory activity, making it a valuable tool for studying cancer and inflammation. Additionally, N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea is relatively easy to synthesize and can be purified through recrystallization or chromatography. However, one limitation is that the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea is not fully understood, making it difficult to design experiments to study its effects. Additionally, N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea. One area of interest is the development of N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea analogs with improved potency and selectivity. Additionally, research is needed to further elucidate the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea and its effects on cellular signaling pathways. Finally, studies are needed to investigate the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea in the treatment of cancer and inflammatory diseases.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4-(4-chlorophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-13-2-5-16(12-19(13)22)24-20(25)23-15-6-10-18(11-7-15)26-17-8-3-14(21)4-9-17/h2-12H,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRERLUYKTLANAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280976.png)


![2-({[(4-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4280994.png)
![N-benzyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4281002.png)
![2-[(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4281015.png)
![methyl 5-(aminocarbonyl)-2-({N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4281024.png)
![[(2-{[3-(anilinocarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4281042.png)
![5-[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4281045.png)

![7-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4281075.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B4281078.png)
![4-{[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4281082.png)